molecular formula C16H12Cl2O4 B14487733 [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate CAS No. 63517-51-1

[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate

Katalognummer: B14487733
CAS-Nummer: 63517-51-1
Molekulargewicht: 339.2 g/mol
InChI-Schlüssel: IFALWKQMSGUKGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate is a complex organic compound characterized by the presence of chloromethyl and benzoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate typically involves the reaction of 3-(chloromethyl)benzoyl chloride with appropriate peroxo compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like chloroform, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as the addition of reagents, temperature regulation, and purification of the final product to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the peroxo group.

    Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoyl compounds.

Wissenschaftliche Forschungsanwendungen

[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate involves its interaction with molecular targets through its reactive chloromethyl and peroxo groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include oxidative stress and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

63517-51-1

Molekularformel

C16H12Cl2O4

Molekulargewicht

339.2 g/mol

IUPAC-Name

[3-(chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate

InChI

InChI=1S/C16H12Cl2O4/c17-9-11-3-1-5-13(7-11)15(19)21-22-16(20)14-6-2-4-12(8-14)10-18/h1-8H,9-10H2

InChI-Schlüssel

IFALWKQMSGUKGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC=CC(=C2)CCl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.